2,3-ジカルボキシ-6-(トリフルオロメチル)ピリジンジメチルエステル

説明

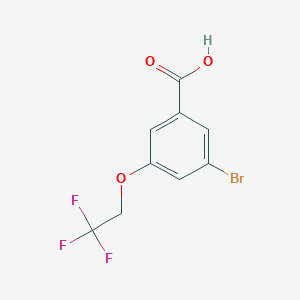

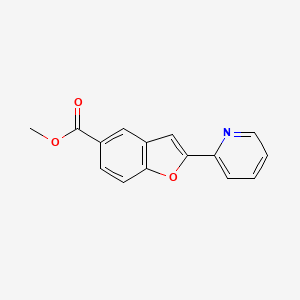

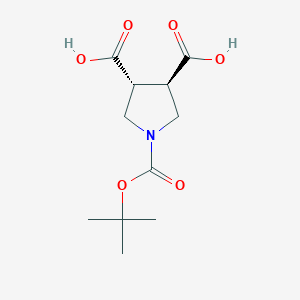

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate, is a significant area of research in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis

The molecular structure of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is characterized by the presence of a pyridine ring with a trifluoromethyl group and two carboxylate groups .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate, are involved in various chemical reactions. They are used in the synthesis of different compounds, including those used in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate are influenced by its molecular structure, particularly the presence of the trifluoromethyl group and the pyridine ring .科学的研究の応用

農薬: 作物保護

2,3-ジカルボキシ-6-(トリフルオロメチル)ピリジンジメチルエステル: は、さまざまな農薬の合成における重要な中間体です。 その誘導体は、主に作物保護に使用され、フッ素原子とピリジン部分によって付与された独自の物理化学的特性により、効果的な害虫防除を提供します 。トリフルオロメチル基の導入は、殺虫剤の生物活性を高め、幅広い害虫に対してより強力なものにします。

製薬業界: 医薬品開発

トリフルオロメチルピリジン(TFMP)部分を含むいくつかの製薬製品が市販されており、さらに多くの製品が臨床試験中です 。TFMP誘導体は、特にフッ素が化合物の特性と活性に与える影響のために、医薬品開発に役立つさまざまな生物活性を示します。

獣医学: 動物用医薬品

獣医業界では、TFMP誘導体は動物用医薬品の製剤に使用されています。 これらの化合物は、獣医学で使用するために市場承認を得ており、さまざまな動物の健康問題の治療における安全性と有効性を示しています .

化学合成: 作物保護製品の中間体

2,3-ジクロロ-5-(トリフルオロメチル)-ピリジン(2,3,5-DCTF)などのTFMP誘導体に対する高い需要は、それらがいくつかの作物保護製品の合成における中間体として重要であることを示しています 。これらの中間体は、さまざまな農薬の生産において重要な役割を果たします。

材料科学: 機能性材料開発

材料科学の進歩は、TFMP誘導体などのフッ素を含む有機化合物の開発によって促進されてきました。 それらの独自の特性は、強化された性能特性を持つ機能性材料の創出に貢献します .

殺菌活性: ピリミジンアミン誘導体

ピリミジンアミン誘導体の殺菌活性に関する研究では、殺菌性化合物のための最適な構造には、ピリジン環上の5-CF3基が含まれていることが示されています 。これは、TFMP誘導体が、改善された有効性を持つ新しい殺菌剤の設計に不可欠である可能性があることを示しています。

作用機序

Target of Action

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is a chemical compound that has been used in the synthesis of various molecules . .

Mode of Action

Similar compounds have been used in the synthesis of complex molecules, such as ditopic macrocycles and pyridine-bridged bis pyrazole ligands. These molecules can interact with their targets, leading to various changes at the molecular level.

Biochemical Pathways

It’s known that similar compounds can participate in various chemical reactions, leading to the synthesis of complex molecules .

Action Environment

It’s known that similar compounds can be stored at room temperature , suggesting that they are relatively stable under normal environmental conditions.

将来の方向性

生化学分析

Biochemical Properties

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with diphenylurea derivatives, which are crucial in various biochemical processes . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the complex and facilitate biochemical reactions.

Cellular Effects

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are crucial in understanding how cells respond to external stimuli and maintain homeostasis .

Molecular Mechanism

The molecular mechanism of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions are essential for understanding the compound’s role in cellular function and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These studies are crucial for understanding the compound’s safety and efficacy .

Metabolic Pathways

Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding how the compound affects cellular metabolism and its potential therapeutic applications. Studies have shown that it can modulate the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic flux .

Transport and Distribution

The transport and distribution of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate within cells and tissues are critical for understanding its biological effects. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions are essential for understanding how the compound exerts its effects at the cellular level .

Subcellular Localization

The subcellular localization of Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate is crucial for understanding its activity and function. It may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications often play a role in directing the compound to its specific location within the cell. Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular function .

特性

IUPAC Name |

dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO4/c1-17-8(15)5-3-4-6(10(11,12)13)14-7(5)9(16)18-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAPRVDYXPLQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727835 | |

| Record name | Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905273-56-5 | |

| Record name | Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。